molecular formula C10H17N3 B1493822 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1177351-89-1

4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No.: B1493822
CAS No.: 1177351-89-1
M. Wt: 179.26 g/mol
InChI Key: PMCPBDFLUJGCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-pyrazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPBDFLUJGCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650905
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177351-89-1
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine. As this compound embodies key structural motifs found in numerous pharmacologically active agents, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development. This document, intended for scientists with a foundational knowledge of NMR spectroscopy, delves into the intricacies of spectral interpretation, including chemical shift assignments, spin-spin coupling analysis, and the influence of molecular structure on the NMR data. The guide is structured to provide not only a detailed spectral analysis based on predicted data but also to offer insights into the experimental considerations and advanced NMR techniques that can be applied for unambiguous structural elucidation.

Introduction: The Structural Significance of this compound

The molecule this compound is a compelling subject for NMR analysis due to the convergence of two important heterocyclic systems: the pyrazole and the piperidine rings. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold present in a wide array of pharmaceuticals exhibiting anti-inflammatory, analgesic, and antimicrobial properties. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in central nervous system (CNS) active drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The ethyl linker connecting these two rings introduces conformational flexibility, which can be probed by NMR.

A definitive structural characterization is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships (SAR) are meticulously studied. NMR spectroscopy stands as the most powerful and non-destructive technique for the unambiguous determination of molecular structure in solution. This guide will, therefore, utilize predicted ¹H and ¹³C NMR spectra to illustrate the process of spectral assignment and structural verification for the title compound.

Predicted NMR Spectra: A Foundation for Structural Analysis

In the absence of experimentally acquired spectra within the public domain, this guide will leverage high-quality predicted ¹H and ¹³C NMR data. These predictions are generated using sophisticated algorithms that draw upon extensive databases of known chemical shifts and coupling constants. While predicted spectra are illustrative, they provide a robust framework for understanding the fundamental principles of spectral interpretation for this class of molecule. The predicted data presented herein serves as a practical tool for anticipating the spectral features of this compound and its derivatives.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the ethyl linker, and the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and the anisotropic effects of the aromatic pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityIntegrationAssignment
H-3'7.55d1HPyrazole
H-5'7.40d1HPyrazole
H-4'6.25t1HPyrazole
H-α4.15t2HEthyl Linker
H-β1.80q2HEthyl Linker
H-2, H-6 (ax)2.55t2HPiperidine
H-2, H-6 (eq)3.05d2HPiperidine
H-4 (ax)1.30m1HPiperidine
H-3, H-5 (ax)1.20qd2HPiperidine
H-3, H-5 (eq)1.70d2HPiperidine
NH1.95br s1HPiperidine
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)Assignment
C-3'139.0Pyrazole
C-5'128.5Pyrazole
C-4'105.5Pyrazole
C-α50.0Ethyl Linker
C-β35.0Ethyl Linker
C-2, C-646.0Piperidine
C-435.5Piperidine
C-3, C-532.0Piperidine

In-Depth Spectral Analysis and Structural Assignment

A meticulous, step-by-step analysis of the predicted spectra allows for the confident assignment of each signal to its corresponding nucleus within the molecular structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Figure 1: Molecular structure and atom numbering of this compound.
Analysis of the ¹H NMR Spectrum
  • Pyrazole Protons (H-3', H-4', H-5'): The protons on the aromatic pyrazole ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The signals at δ 7.55 (d, H-3'), 7.40 (d, H-5'), and 6.25 (t, H-4') are characteristic of a 1-substituted pyrazole. The coupling pattern, with H-4' appearing as a triplet due to coupling with both H-3' and H-5', and H-3' and H-5' appearing as doublets, confirms this assignment.

  • Ethyl Linker Protons (H-α, H-β): The methylene protons of the ethyl linker are adjacent to the pyrazole nitrogen (H-α) and the piperidine ring (H-β). The H-α protons are more deshielded (δ 4.15, t) due to the inductive effect of the pyrazole ring. The H-β protons appear further upfield (δ 1.80, q) and show coupling to both H-α and the methine proton at C-4 of the piperidine ring.

  • Piperidine Protons (H-2, H-3, H-4, H-5, H-6, NH): The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The equatorial protons are typically deshielded relative to their axial counterparts. The protons on carbons adjacent to the nitrogen (H-2, H-6) are deshielded, with the equatorial protons (δ 3.05, d) appearing at a lower field than the axial protons (δ 2.55, t). The remaining piperidine protons (H-3, H-4, H-5) appear as complex multiplets in the upfield region (δ 1.20-1.70). The NH proton of the piperidine ring is expected to be a broad singlet (δ 1.95) due to quadrupole broadening and chemical exchange.

Analysis of the ¹³C NMR Spectrum
  • Pyrazole Carbons (C-3', C-4', C-5'): The aromatic carbons of the pyrazole ring appear in the downfield region. C-3' (δ 139.0) and C-5' (δ 128.5) are deshielded due to their proximity to the nitrogen atoms. C-4' (δ 105.5) is the most shielded of the pyrazole carbons.

  • Ethyl Linker Carbons (C-α, C-β): The C-α carbon (δ 50.0) is deshielded by the adjacent pyrazole nitrogen. The C-β carbon (δ 35.0) resonates at a higher field.

  • Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the piperidine ring appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded (δ 46.0). The C-4 carbon (δ 35.5) and the C-3, C-5 carbons (δ 32.0) appear at higher fields.

Experimental Protocol for NMR Spectroscopic Analysis

For researchers seeking to acquire experimental NMR data for this compound or its analogs, the following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the piperidine NH, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, leading to sharper NH signals. The solvent should be of high purity to avoid extraneous signals.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

Advanced NMR Techniques for Unambiguous Structural Elucidation

For complex molecules or to confirm assignments, a suite of two-dimensional (2D) NMR experiments can be employed.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC Direct C-H Attachment HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC 2-3 Bond C-H Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) H1_NMR->NOESY Through-Space Interactions C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Connectivity Bonding Framework COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochemistry 3D Arrangement NOESY->Stereochemistry

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine represents a chemical scaffold of significant interest in contemporary pharmacology. Possessing both a pyrazole and a piperidine moiety, this molecule aligns with the structural motifs of ligands known to interact with a variety of high-value therapeutic targets within the central nervous system (CNS). This technical guide synthesizes the available scientific literature to propose and explore the most probable therapeutic targets of this compound. Based on extensive structure-activity relationship (SAR) data from analogous chemical series, we identify the Histamine H3 Receptor (H3R), the Sigma-1 Receptor (σ1R), and the Dopamine D4 Receptor (D4R) as primary candidates for interaction. For each of these potential targets, this guide provides a detailed examination of the underlying biological rationale, potential therapeutic implications, and comprehensive, field-proven experimental protocols for the validation of binding affinity and functional activity. Visualized signaling pathways and experimental workflows are included to enhance clarity and experimental design. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and to accelerate its potential development as a novel therapeutic agent.

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The confluence of a pyrazole ring and a piperidine nucleus within a single small molecule, as seen in this compound, creates a "privileged scaffold" with the potential for diverse biological activities. Pyrazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide array of pharmacological effects including anti-inflammatory and antipsychotic properties[1]. Similarly, the piperidine ring is a common feature in centrally-acting agents, valued for its ability to impart favorable pharmacokinetic properties and to engage in critical interactions with receptor binding pockets[2][3].

The specific arrangement of these two moieties in this compound suggests a strong likelihood of interaction with aminergic G protein-coupled receptors (GPCRs) and other CNS targets. This guide will systematically explore the most promising of these potential targets, providing the scientific rationale and the practical experimental frameworks necessary to rigorously test these hypotheses.

Potential Therapeutic Target I: Histamine H3 Receptor (H3R)

Rationale for H3R as a Target

The Histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of neurotransmitter release in the CNS, including histamine, acetylcholine, dopamine, and norepinephrine[4]. The piperidine moiety is a well-established core structural element in a multitude of potent and selective H3R antagonists[2][5]. The structural similarity of this compound to known H3R ligands strongly suggests its potential to bind to this receptor.

Therapeutic Implications of H3R Modulation

Antagonism or inverse agonism at the H3R enhances the release of multiple neurotransmitters, leading to a pro-cognitive and wakefulness-promoting profile. Consequently, H3R antagonists are being investigated for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[4][6].

H3R Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R H3R G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits PKA PKA cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Agonist Agonist Agonist->H3R Activates Antagonist This compound (Potential Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC

Caption: H3R Signaling Pathway.

Experimental Validation Protocols

This protocol determines the binding affinity (Ki) of this compound for the H3R.

Workflow Diagram:

H3R_Binding_Workflow prep Prepare Membranes from hH3R-expressing cells incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand ([3H]-N-α-methylhistamine) radioligand->incubation test_compound Prepare Serial Dilutions of This compound test_compound->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: H3R Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293T cells transiently or stably expressing the human H3 receptor.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).[9]

  • Competition Binding:

    • In a 96-well plate, combine:

      • Cell membranes (e.g., 15 µ g/well ).[10]

      • A fixed concentration of [3H]-NAMH (e.g., 2 nM).[9][11]

      • Increasing concentrations of this compound.

    • For non-specific binding, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[9]

  • Incubation: Incubate for 2 hours at 25°C with continuous shaking.[9]

  • Filtration: Rapidly filter the incubation mixture through a PEI-pre-soaked GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold Tris-HCl buffer.[9][11]

  • Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation.

This assay determines whether the compound acts as an agonist or antagonist by measuring its effect on cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably co-expressing the human H3R and a cAMP biosensor (e.g., FRET-EPAC).[9]

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of forskolin (to stimulate adenylyl cyclase).

    • To test for agonist activity, incubate the cells with increasing concentrations of the test compound in the presence of forskolin.

  • Measurement: Measure the change in the biosensor signal (e.g., FRET ratio or fluorescence intensity) which corresponds to changes in intracellular cAMP levels.

  • Data Analysis: For antagonist activity, calculate the pA2 value. For agonist activity, determine the EC50 and Emax values.

Potential Therapeutic Target II: Sigma-1 Receptor (σ1R)

Rationale for σ1R as a Target

The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a wide range of cellular functions, including the modulation of ion channels and intracellular calcium signaling[12][13]. Crucially, several studies have identified dual-affinity ligands for H3R and σ1R, with the piperidine moiety being a key structural feature for high σ1R affinity[2]. This suggests a strong possibility that this compound could also interact with the σ1R.

Therapeutic Implications of σ1R Modulation

Modulation of σ1R has shown therapeutic potential in a variety of CNS disorders. σ1R agonists have demonstrated neuroprotective effects, making them attractive for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for stroke and neuropathic pain[14][15]. Conversely, σ1R antagonists are being explored for their potential in treating certain types of cancer and psychosis[16].

σ1R Signaling and Function

The σ1R is not a classical GPCR. It acts as a ligand-operated chaperone that can translocate within the cell and interact with a variety of client proteins, including ion channels (e.g., voltage-gated sodium and potassium channels) and other receptors, thereby modulating their activity.[17] This modulation of ion channels can alter neuronal excitability.

Sigma1R_Function cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane Sigma1R σ1R IonChannel Ion Channels (e.g., K+, Na+) Sigma1R->IonChannel Modulates Activity NeuronalExcitability Modulation of Neuronal Excitability IonChannel->NeuronalExcitability Ligand This compound (Potential Ligand) Ligand->Sigma1R Binds to

Caption: σ1R Cellular Function.

Experimental Validation Protocols

This protocol determines the binding affinity (Ki) of the test compound for the σ1R.

Workflow Diagram:

Sigma1R_Binding_Workflow prep Prepare Guinea Pig Liver Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand ([3H]-(+)-pentazocine) radioligand->incubation test_compound Prepare Serial Dilutions of This compound test_compound->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: σ1R Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from guinea pig liver, which has a high expression of σ1R.[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-(+)-pentazocine is the preferred radioligand for σ1R.[18][19]

  • Competitive Inhibition Binding:

    • Combine guinea pig liver membranes, a fixed concentration of [3H]-(+)-pentazocine (e.g., 15 nM), and increasing concentrations of this compound.[16]

    • For non-specific binding, use a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).[16]

  • Incubation: Incubate for 120 minutes at 37°C.[16]

  • Filtration and Quantification: Follow the same procedure as for the H3R binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described previously.

Potential Therapeutic Target III: Dopamine D4 Receptor (D4R)

Rationale for D4R as a Target

The Dopamine D4 receptor is a D2-like GPCR primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[20] The combination of a pyrazole ring and a piperidine or piperazine moiety is a recurring structural theme in potent and selective D4R ligands.[21][22][23] Several series of 3-(heterocyclylmethyl)pyrazoles have been synthesized and shown to have excellent affinity for the human D4 receptor.[23] This makes D4R a highly plausible target for this compound.

Therapeutic Implications of D4R Modulation

D4R is implicated in cognitive processes, emotional regulation, and reward pathways.[24] D4R antagonists are investigated as potential treatments for schizophrenia and other psychotic disorders, as well as for substance use disorders.[20][25] The high genetic variability of the D4R gene in the human population has also linked it to personality traits and susceptibility to certain psychiatric conditions like ADHD.[26]

D4R Signaling Pathway

Similar to H3R, the D4R is coupled to Gαi/o proteins. Activation of the D4R by dopamine inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[24][25] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).

D4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R D4R G_protein Gαi/o Gβγ D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Dopamine Dopamine Dopamine->D4R Activates Antagonist This compound (Potential Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC

Caption: D4R Signaling Pathway.

Experimental Validation Protocols

This protocol determines the binding affinity (Ki) of the test compound for the D4R.

Workflow Diagram:

D4R_Binding_Workflow prep Prepare Membranes from hD4R-expressing cells incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Prepare Serial Dilutions of This compound test_compound->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: D4R Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D4 receptor.[27]

  • Radioligand: A common radioligand for D4R is [3H]-Spiperone.

  • Competition Binding:

    • Combine cell membranes, a fixed concentration of [3H]-Spiperone, and increasing concentrations of this compound.

    • For non-specific binding, use a known D4R ligand (e.g., haloperidol or clozapine).[27]

  • Incubation, Filtration, and Quantification: Follow a similar procedure to the H3R binding assay.

  • Data Analysis: Calculate the IC50 and Ki values.

This assay determines the functional activity of the compound at the D4R.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the human D4 receptor (e.g., CHO-K1 cells).[27]

  • Assay Procedure:

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with dopamine in the presence of forskolin.[27][28]

    • To test for agonist activity, incubate the cells with increasing concentrations of the test compound in the presence of forskolin.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.

  • Data Analysis: For antagonists, determine the IC50 of the inhibition of the dopamine response. For agonists, determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.[27][28]

Summary and Future Directions

The structural features of this compound make it a compelling candidate for interaction with the Histamine H3, Sigma-1, and Dopamine D4 receptors. The provided experimental protocols offer a robust framework for systematically evaluating the affinity and functional activity of this compound at each of these high-value CNS targets.

Summary of Potential Targets and Initial Validation Steps:

Potential Target Rationale Primary Validation Assay Secondary Validation Assay
Histamine H3 Receptor (H3R) Piperidine core is common in H3R antagonists.[3H]-NAMH Radioligand Binding AssaycAMP Inhibition Functional Assay
Sigma-1 Receptor (σ1R) Piperidine moiety is a key feature for σ1R affinity in dual-acting ligands.[3H]-(+)-pentazocine Radioligand Binding AssayFunctional assays (e.g., electrophysiology to measure ion channel modulation)
Dopamine D4 Receptor (D4R) Pyrazole and piperidine combination is present in selective D4R ligands.[3H]-Spiperone Radioligand Binding AssaycAMP Inhibition Functional Assay

Successful validation of activity at one or more of these targets would warrant further investigation, including selectivity profiling against other receptors, in vitro ADME studies, and eventual in vivo studies in relevant animal models of CNS disorders. The multi-target potential of this scaffold is particularly intriguing, as polypharmacology is an increasingly recognized strategy for treating complex diseases of the central nervous system.

References

  • Van Craenenbroeck, K. (2014). The dopamine D4 receptor: biochemical and signalling properties. British Journal of Pharmacology, 171(14), 3395-3406. [Link]

  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4668-4683. [Link]

  • Kim, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Wikipedia contributors. (2023, December 27). Histamine H3 receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Croizier, S., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 706915. [Link]

  • Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(22), 3645-3654. [Link]

  • Schneider, E. H., et al. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Universitätsbibliothek Regensburg. [Link]

  • Sahn, J. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.1.1-2.1.13. [Link]

  • Haynes, M. T., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Wikipedia contributors. (2024, January 10). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Alvarez, M. J., et al. (2010). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. Journal of Molecular and Cellular Cardiology, 49(1), 133-142. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Kim, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. [Link]

  • Okuyama, Y., et al. (1999). Schematic diagram of the human dopamine D4 receptor gene and location of identified variants in the 5 region. ResearchGate. [Link]

  • Gray, D. L., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3613-3627. [Link]

  • Sharma, A., et al. (2022). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • Löber, S., et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 9(1), 97-102. [Link]

  • Sahn, J. J., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 2.1.1-2.1.13. [Link]

  • Mori, T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 750. [Link]

  • Kathmann, M., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 59-64. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • ResearchGate. (2008). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. [Link]

  • Singh, M., & Singh, A. (2015). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. CNS & Neurological Disorders - Drug Targets, 14(6), 769-780. [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9694-9715. [Link]

  • Rojas-Vargas, M., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11612. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 785-807. [Link]

  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. [Link]

  • G-protein coupled receptor. (2014). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Neuroscience, 8, 224. [Link]

  • Lin, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4301-4304. [Link]

  • Bourrain, S., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 8(21), 2991-2996. [Link]

  • de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Su, T. P., et al. (2016). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 7(5), 541-542. [Link]

  • Dal Bello, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. [Link]

  • Basile, B., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 260-277. [Link]

  • Asghari, V., et al. (1995). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Molecular Pharmacology, 47(2), 338-345. [Link]

  • Wikipedia contributors. (2023, December 19). Dopamine receptor D4. In Wikipedia, The Free Encyclopedia. [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(15), 4894. [Link]

  • de Heus, C., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734-1743. [Link]

  • Biochemistry, Dopamine Receptors. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1756-1768. [Link]

Sources

Methodological & Application

One-Pot Synthesis of Pyrazole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Syntheses

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various other compounds with antiviral, antifungal, and antimicrobial properties.[1][2] The continued interest in pyrazole derivatives necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies.

Traditional multi-step syntheses of pyrazoles often involve the isolation and purification of intermediates, leading to increased reaction times, solvent consumption, and reduced overall yields. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[1][2] By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot methods offer significant advantages in terms of operational simplicity, time and energy savings, and higher atom economy, aligning with the principles of green chemistry.[3][4]

This application note provides a detailed guide to the one-pot synthesis of pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. We will explore various methodologies, delve into the mechanistic rationale behind them, and provide detailed, field-proven protocols for the synthesis of diversely substituted pyrazoles.

Methodologies in One-Pot Pyrazole Synthesis: A Mechanistic Perspective

The beauty of one-pot pyrazole synthesis lies in the diverse array of starting materials and catalytic systems that can be employed. The choice of methodology is often dictated by the desired substitution pattern on the pyrazole ring. Here, we discuss some of the most prevalent and robust one-pot strategies.

The Knorr Pyrazole Synthesis and its One-Pot Adaptations

The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] This reaction can be readily adapted to a one-pot procedure, often catalyzed by an acid.

Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[5] The regioselectivity of the reaction depends on which carbonyl group is attacked first, which can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: A simplified workflow of the Knorr pyrazole synthesis.

One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for the synthesis of 1,3,5-trisubstituted pyrazoles. In a one-pot reaction, chalcones react with hydrazines, often in the presence of an acid catalyst and an oxidizing agent, to yield the corresponding pyrazoles.

Mechanism: The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. The oxidation step is crucial and can be achieved using various oxidants, or in some cases, by air oxidation.

Chalcone_to_Pyrazole cluster_1 Chalcone to Pyrazole One-Pot Synthesis Chalcone Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Michael Addition & Intramolecular Cyclization) Hydrazine Hydrazine Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from chalcones.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Fused heterocyclic systems containing a pyrazole ring are of significant interest in drug discovery. Pyrano[2,3-c]pyrazoles can be efficiently synthesized in a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a hydrazine, and a β-ketoester (e.g., ethyl acetoacetate).[1][4][6]

Mechanism: This elegant reaction cascade typically begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile. Concurrently, the hydrazine and β-ketoester react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product. The use of a catalyst, such as nano-ZnO or a base, can significantly accelerate the reaction.[4][6]

Pyrano_Pyrazole_Synthesis cluster_2 Four-Component Pyrano[2,3-c]pyrazole Synthesis Aldehyde Aromatic Aldehyde Knoevenagel_Product Arylidene Malononitrile Aldehyde->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone Beta_Ketoester β-Ketoester Beta_Ketoester->Pyrazolone Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Pyrazolone->Michael_Adduct Pyrano_Pyrazole Pyrano[2,3-c]pyrazole Michael_Adduct->Pyrano_Pyrazole Intramolecular Cyclization

Caption: Logical flow of the four-component synthesis of pyrano[2,3-c]pyrazoles.

Data Presentation: A Comparative Overview of One-Pot Methodologies

The following table summarizes the key features of the discussed one-pot synthetic methodologies for pyrazole derivatives, providing a quick reference for selecting the appropriate method based on the desired product and available resources.

Methodology Starting Materials Typical Catalyst Key Advantages Potential Limitations
Knorr Synthesis (One-Pot) 1,3-Dicarbonyl compound, HydrazineAcid (e.g., HCl, H₂SO₄)Simple, versatile, good yieldsRegioselectivity can be an issue with unsymmetrical dicarbonyls
From Chalcones Chalcone, HydrazineAcid (e.g., Acetic Acid), Oxidant (e.g., Na₂S₂O₈)Access to 1,3,5-trisubstituted pyrazoles, readily available starting materialsRequires an oxidation step, which may need optimization
Four-Component Pyrano[2,3-c]pyrazole Synthesis Aromatic aldehyde, Malononitrile, Hydrazine, β-KetoesterBase (e.g., Piperidine, NaOH) or Nanocatalyst (e.g., nano-ZnO)High atom economy, access to fused heterocyclic systems, often proceeds under mild conditionsReaction optimization may be required for specific substrates

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a guide for the one-pot synthesis of pyrazole derivatives. As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol is adapted from a procedure for the synthesis of 1,3,5-trisubstituted pyrazole derivatives from the corresponding chalcones and phenylhydrazine.[7]

Materials:

  • Substituted chalcone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Beaker with ice water

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add the substituted chalcone (1 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture to dissolve the chalcone.

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for an appropriate time (typically overnight, monitor by TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 1,3,5-trisubstituted pyrazole.

  • Dry the purified product and determine the yield. Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8][9][10][11][12]

Protocol 2: Nano-ZnO Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a green and efficient one-pot synthesis of pyranopyrazole derivatives using a reusable nano-ZnO catalyst in an aqueous medium.[4][6][13][14]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Hydrazine hydrate (1 mmol, 0.050 g)

  • Ethyl acetoacetate (1 mmol, 0.13 g)

  • Nano-ZnO catalyst (25 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO catalyst (25 mg).[6]

  • Add water (5 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[6]

  • Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from hot ethanol to obtain the purified pyrano[2,3-c]pyrazole derivative.

  • Dry the purified product and calculate the yield. Characterize the product by spectroscopic methods to confirm its structure.[8][15]

Conclusion and Future Perspectives

One-pot synthesis methodologies have revolutionized the preparation of pyrazole derivatives, offering significant advantages in terms of efficiency, sustainability, and access to molecular diversity. The protocols detailed in this application note provide a practical foundation for researchers to synthesize a variety of pyrazole-based compounds. The continued development of novel catalysts, particularly nanocatalysts and biocatalysts, will undoubtedly lead to even more efficient and environmentally friendly synthetic routes.[16] Furthermore, the application of flow chemistry and automated synthesis platforms to these one-pot methodologies holds great promise for the high-throughput synthesis of pyrazole libraries for drug discovery and materials science applications.

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO Nanoparticles. (2024). ResearchGate. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2020). ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. [Link]

  • One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2013). ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). National Institutes of Health. [Link]

  • ZnO: An Ecofriendly, Green Nano-Catalyst for the Synthesis of Pyrazole Derivatives under Aqueous Media. (2014). ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. (2014). National Institutes of Health. [Link]

  • ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. (2013). ARKIVOC. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2020). RSC Publishing. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Sustainable One-Pot Synthesis of Pyrazoline Derivatives Using Recyclable ZnO Nanoparticles in Aqueous Medium. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2023). ACG Publications. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. (2017). PubMed. [Link]

Sources

Application Notes and Protocols for the Multi-Component Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Elegance of Multi-Component Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural features allow it to act as a versatile scaffold, leading to a wide spectrum of biological activities. Pyrazole derivatives are integral components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents.[1] This broad therapeutic potential continually drives the demand for efficient, robust, and diverse synthetic routes to access novel pyrazole-containing molecules.[1]

Traditionally, pyrazole synthesis has been dominated by methods like the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][3] While effective, these two-component reactions can be limiting when the goal is to rapidly generate a library of structurally diverse compounds for high-throughput screening. This is where the principles of green chemistry and reaction efficiency have led to the ascendancy of Multi-Component Reactions (MCRs).

MCRs are sophisticated one-pot processes where three or more reactants combine to form a final product that incorporates atoms from all starting materials. This approach offers significant advantages over classical linear synthesis:

  • Atom and Step Economy: MCRs dramatically reduce the number of synthetic steps, saving time, reagents, and energy while minimizing waste.[4]

  • Operational Simplicity: A one-pot procedure simplifies the experimental setup and purification process.[5]

  • Molecular Diversity: By simply varying the individual starting components, MCRs allow for the rapid generation of large libraries of complex molecules from simple precursors.

This guide provides a detailed examination of a field-proven, four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles, a class of fused pyrazoles with significant biological activity.[5] We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the rationale behind the procedural choices.

Core Principle: The Four-Component Domino Reaction for Pyrano[2,3-c]pyrazoles

The synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction is a powerful example of process efficiency. The reaction brings together an aromatic aldehyde, malononitrile, a β-ketoester (typically ethyl acetoacetate), and hydrazine hydrate. The elegance of this reaction lies in its domino sequence, where the product of one reaction step becomes the substrate for the next, all within a single pot.

The overall transformation can be visualized as follows:

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A Aromatic Aldehyde P Multi-Component Domino Reaction A->P B Malononitrile B->P C Ethyl Acetoacetate C->P D Hydrazine Hydrate D->P Product Dihydropyrano[2,3-c]pyrazole P->Product High Yield

Caption: General workflow for the four-component synthesis.

The reaction proceeds through a cascade of classic organic reactions, beginning with the in situ formation of two key intermediates:

  • Pyrazolone Intermediate: Hydrazine hydrate and ethyl acetoacetate first react via a Knorr-type condensation to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Knoevenagel Adduct: The aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to produce an arylidene malononitrile.

These intermediates then react via a Michael addition, followed by an intramolecular cyclization and tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole scaffold.

Mechanistic Deep Dive

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process, often facilitated by a mild base or a green solvent, follows a logical sequence.

G R1 Hydrazine + Ethyl Acetoacetate I1 Pyrazolone Intermediate R1->I1 Knorr Condensation I3 Michael Adduct I1->I3 Michael Donor R2 Aldehyde + Malononitrile I2 Arylidene Malononitrile R2->I2 Knoevenagel Condensation I2->I3 Michael Acceptor I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P Final Pyrano[2,3-c]pyrazole I4->P Tautomerization

Caption: Plausible mechanistic pathway for the reaction.

  • Step 1 & 2 (Parallel): The formation of the pyrazolone and the Knoevenagel adduct occur concurrently. The Knoevenagel condensation is often the rate-determining step and is accelerated by a catalyst that facilitates the deprotonation of malononitrile (the active methylene compound).

  • Step 3 (Michael Addition): The pyrazolone, acting as a nucleophile (Michael donor), attacks the electron-deficient double bond of the arylidene malononitrile (Michael acceptor).

  • Step 4 & 5 (Cyclization & Tautomerization): The resulting Michael adduct undergoes a rapid intramolecular cyclization, where a hydroxyl group attacks one of the nitrile groups, followed by tautomerization to form the stable, final heterocyclic product.

Detailed Application Protocol: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles in Glycerol

This protocol is adapted from a catalyst-free, environmentally benign procedure that utilizes glycerol as a reusable and biodegradable promoting medium.[6] The use of glycerol is a key innovation; its high polarity and ability to form hydrogen bonds can stabilize the transition states, thus promoting the reaction without the need for an external catalyst.

Materials and Equipment
  • Reactants:

    • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

    • Hydrazine hydrate (~64%, 1.0 mmol, 50 mg, 48 µL)

    • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg, 102 µL)

    • Malononitrile (1.0 mmol, 66 mg)

  • Solvent:

    • Glycerol (2 mL)

  • Equipment:

    • 10 mL round-bottom flask

    • Magnetic stirrer and hot plate

    • Oil bath

    • Thermometer

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F254)

Experimental Procedure
  • Reaction Setup: To a 10 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).[6]

  • Addition of Medium: Add glycerol (2 mL) to the flask.

  • Heating: Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously.[6]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 15-20 minutes. Use a mixture of ethyl acetate and n-hexane (1:4) as the eluent. The reaction is typically complete within 70-90 minutes, as indicated by the consumption of the starting materials.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath.

    • While the mixture is still hot, add hot water (5 mL). Glycerol will dissolve in the water, causing the product to precipitate.[6]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with water to remove any residual glycerol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.[6]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Causality and Self-Validation
  • Why Glycerol? Glycerol serves as more than just a solvent. Its hydrogen-bonding capacity and high polarity create a unique reaction environment that can catalyze the reaction, eliminating the need for traditional, often toxic, catalysts. Its low cost, non-toxicity, and biodegradability make it an excellent choice for green chemistry.[6]

  • Why 90 °C? This temperature provides sufficient thermal energy to overcome the activation barriers of the Knoevenagel and Michael reactions without causing degradation of the reactants or products.

  • Work-up Rationale: The addition of hot water is a critical step. The high solubility of glycerol in water allows for its efficient removal, while the low solubility of the organic product in water causes it to precipitate, providing a simple and effective method of isolation that avoids the need for column chromatography.[6]

  • Expected Outcome: The protocol consistently produces high yields (typically >90%) of the desired product. The expected ¹H NMR spectrum for the benzaldehyde-derived product would show characteristic peaks for the aromatic protons, a singlet for the C4-H of the pyran ring, and signals for the methyl and amino protons.

Data Presentation: Representative Yields

The versatility of this four-component reaction is demonstrated by its tolerance for a wide range of aromatic aldehydes. The following table, compiled from literature data, showcases the efficiency of the reaction with various substituents on the aldehyde.[6]

EntryAldehyde (Ar)Time (min)Yield (%)
1C₆H₅7095
24-CH₃-C₆H₄7593
34-OCH₃-C₆H₄7594
44-Cl-C₆H₄7096
54-NO₂-C₆H₄8092
62-Cl-C₆H₄8590
73-NO₂-C₆H₄8091

Data adapted from a catalyst-free synthesis in glycerol.[6]

Conclusion and Future Outlook

Multi-component reactions represent a paradigm shift in the synthesis of complex, biologically relevant molecules. The four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a testament to this, offering a rapid, efficient, and environmentally conscious route to a privileged scaffold. By understanding the underlying mechanistic principles, researchers can adapt and optimize these protocols to generate vast libraries of novel compounds, accelerating the pace of drug discovery and development. The continued exploration of novel catalysts, green reaction media, and alternative energy sources like ultrasound and microwave irradiation will further enhance the utility and scope of these powerful synthetic tools.[7]

References

  • Zare, L., Mahmoodi, N., & Yahyazadeh, A. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Becerra, D., Abonia, R., & Castillo, J. C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Wiedemann, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khurana, J. M., & Vij, K. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. International Journal of Industrial Chemistry. Available at: [Link]

  • Becerra, D., Abonia, R., & Castillo, J. C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • El-Remaily, M. A. A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Kavakebi, M., et al. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a novel and natural based catalyst. Scientific Reports. Available at: [Link]

  • Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Jadhav, S. D., & Patki, A. S. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. ResearchGate. Available at: [Link]

  • Zaharia, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics. Available at: [Link]

  • Wang, H., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Begtrup, M. (1976). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B. Available at: [Link]

  • Maleki, A., & Abshenas, R. (2016). Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Scaffolds Using Glycerol as Green Reaction Media under Catalyst-Free Conditions. Polycyclic Aromatic Compounds. Available at: [Link]

  • Rajendran, A., & Ramakrishnan, V. T. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic Chemistry & Pharmaceutical Research. Available at: [Link]

  • Kumar, D., & Sharma, U. (2013). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Application Notes and Protocols for 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine as a CCR5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of CCR5 Antagonism in Modern Therapeutics

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by acting as a receptor for chemokines.[1] This function, however, is notoriously exploited by the human immunodeficiency virus (HIV) as a primary co-receptor for entry into host cells, making CCR5 a prime target for antiviral drug development.[2][3][4] CCR5 antagonists are a class of drugs that block the CCR5 receptor, thereby inhibiting the entry of R5-tropic HIV strains into immune cells.[2][5][6] The clinical success of Maraviroc, an approved CCR5 antagonist, has validated this therapeutic strategy and spurred the development of new molecules with similar or improved pharmacological profiles.[3][7] Beyond HIV, the anti-inflammatory properties of CCR5 antagonists suggest their potential in treating a range of conditions, including inflammatory diseases and cancer.[8][9]

This document provides a detailed guide for the characterization of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine , a novel small molecule, as a putative CCR5 receptor antagonist. We will delve into its proposed mechanism of action, a representative synthetic route, and comprehensive protocols for its in vitro evaluation.

Chemical Profile and Synthesis of this compound

The molecular structure of this compound combines a piperidine ring, a common scaffold in CCR5 antagonists, with a pyrazole moiety.[3] The pyrazole group is known to be present in various biologically active compounds and can contribute to favorable pharmacokinetic properties.[10]

Representative Synthesis Protocol

Step 1: Synthesis of 1-(2-chloroethyl)-1H-pyrazole This step involves the alkylation of pyrazole with a suitable two-carbon electrophile.

  • To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq).[14]

  • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).[12]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-chloroethyl)-1H-pyrazole.

Step 2: Synthesis of this compound This final step involves the nucleophilic substitution of the chloro group with piperidine.

  • Dissolve 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) and piperidine (1.5 eq) in a polar aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess reagents and salts.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to obtain this compound.

Mechanism of Action: Allosteric Antagonism of the CCR5 Receptor

Small-molecule CCR5 antagonists, including the proposed this compound, are believed to function as allosteric inhibitors.[2] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding event induces a conformational change in the receptor, locking it in a state that is unable to bind to the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry.[2]

CCR5_Antagonist_Mechanism cluster_membrane Cell Membrane CCR5 CCR5 Receptor No_Entry Viral Entry Blocked CCR5->No_Entry Conformational Change gp120 HIV gp120 Antagonist This compound

Figure 1: Proposed allosteric antagonism of CCR5 by this compound, preventing HIV gp120 binding.

In Vitro Characterization Protocols

A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of a novel CCR5 antagonist.

Protocol 1: CCR5 Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled CCR5 ligand, providing data on its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human CCR5

  • [125I]-MIP-1α (radioligand)

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of an unlabeled CCR5 ligand like Maraviroc)

  • Scintillation vials and fluid

  • Gamma counter

Procedure:

  • Prepare cell membranes from the CCR5-expressing HEK293 cells.

  • In a 96-well plate, add the cell membranes, [125I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, add only the cell membranes and radioligand. For non-specific binding, add the cell membranes, radioligand, and the non-specific binding control.

  • Incubate the plate at room temperature for 1-2 hours.

  • Harvest the membranes onto filter plates and wash with cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in a gamma counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist.

Materials:

  • CHO-K1 cells co-expressing human CCR5 and a calcium-sensitive photoprotein (e.g., aequorin)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • CCR5 agonist (e.g., RANTES/CCL5)

  • Test compound at various concentrations

  • Fluorescence plate reader

Procedure:

  • Plate the CCR5-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and begin recording the fluorescence intensity.

  • Add the CCR5 agonist to all wells and continue recording the fluorescence for several minutes to measure the calcium flux.

  • Analyze the data to determine the IC50 of the test compound in inhibiting the agonist-induced calcium mobilization.[7]

Protocol 3: Anti-HIV-1 Antiviral Assay

This assay directly measures the ability of the compound to inhibit the replication of an R5-tropic HIV-1 strain in a cell-based model.[7]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., TZM-bl cells)

  • R5-tropic HIV-1 strain (e.g., Ba-L)

  • Culture medium (e.g., RPMI-1640 with 10% FBS and IL-2 for PBMCs)

  • Test compound at various concentrations

  • Positive control (e.g., Maraviroc)

  • p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells)

Procedure:

  • Plate the target cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.

  • Infect the cells with the R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).

  • Culture the cells for 3-7 days.

  • Harvest the cell supernatant and measure the level of HIV-1 p24 antigen using an ELISA kit, or measure luciferase activity if using TZM-bl cells.

  • Determine the EC50 (effective concentration) of the compound required to inhibit 50% of viral replication.

Protocol 4: Chemotaxis Assay

This assay assesses the compound's ability to block the migration of CCR5-expressing cells towards a chemokine gradient.[15][16]

Materials:

  • CCR5-expressing cells (e.g., activated human T cells or a CCR5-transfected cell line)

  • Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)

  • Chemoattractant (e.g., RANTES/CCL5)

  • Assay medium (e.g., RPMI-1640 with 0.5% BSA)

  • Test compound at various concentrations

  • Cell viability stain (e.g., Trypan blue)

  • Flow cytometer or cell counter

Procedure:

  • Pre-incubate the CCR5-expressing cells with varying concentrations of the test compound for 30-60 minutes.

  • Add the chemoattractant to the lower chamber of the Transwell plate.

  • Add the pre-incubated cells to the upper insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the migrated cells using a cell counter or flow cytometer.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assays In Vitro Characterization Synthesis Synthesis of this compound Binding Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding Calcium Calcium Mobilization Assay (Functional Antagonism - IC50) Binding->Calcium Antiviral Anti-HIV-1 Assay (Efficacy - EC50) Calcium->Antiviral Chemotaxis Chemotaxis Assay (Functional Inhibition - IC50) Antiviral->Chemotaxis

Figure 2: Experimental workflow for the synthesis and in vitro characterization of this compound.

Data Summary and Interpretation

The data obtained from these assays should be compiled to provide a comprehensive profile of the compound's activity.

AssayParameterExpected Outcome for an Effective Antagonist
Radioligand BindingKiLow nanomolar range
Calcium MobilizationIC50Low nanomolar range
Anti-HIV-1 AntiviralEC50Low nanomolar range
ChemotaxisIC50Low nanomolar range

A potent and selective CCR5 antagonist will exhibit low Ki, IC50, and EC50 values, indicating high affinity, effective functional blockade, and potent antiviral activity.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a CCR5 receptor antagonist. Successful outcomes from these in vitro studies would warrant further investigation, including selectivity profiling against other chemokine receptors (e.g., CXCR4), in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological evaluations. The development of novel CCR5 antagonists remains a critical area of research with the potential to expand our therapeutic arsenal against HIV and other inflammatory conditions.

References

  • Stupple, P. A., et al. (2011). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Future Medicinal Chemistry, 3(10), 1289-1306. [Link]

  • Wikipedia. (2023). CCR5 receptor antagonist. [Link]

  • Mphahane, N., et al. (2021). RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC Medicinal Chemistry, 12(1), 107-117. [Link]

  • Zheng, Y., et al. (2017). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 17(15), 1735-1749. [Link]

  • Galli, A., et al. (2012). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells. Clinical & Experimental Immunology, 170(1), 125-133. [Link]

  • Wikipedia. (2023). CCR5. [Link]

  • Patsnap Synapse. (2024). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. [Link]

  • Reynes, J., et al. (2001). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Immunology, 102(2), 243-250. [Link]

  • Kim, Y., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 28(10), 1165-1172. [Link]

  • Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Szretter, K. J., et al. (2009). CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. Journal of Immunology, 183(11), 7462-7470. [Link]

  • ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Lalezari, J. P. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Topics in Antiviral Medicine, 19(4), 149-153. [Link]

  • Resino, S., et al. (2012). In vitro effects of the CCR5 inhibitor maraviroc on human T cell function. Journal of Antimicrobial Chemotherapy, 67(4), 866-873. [Link]

  • ResearchGate. (n.d.). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay.... [Link]

  • UASLP. (2017). CC-Chemokine receptor (CCR5)-delta32 genotyping. [Link]

  • ACS Publications. (2021). Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. ACS Omega, 6(31), 20436-20448. [Link]

  • What are CCR5 antagonists and how do they work? (2024). [Link]

  • PubMed. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • NIH. (2015). CXCR4–CCR5: A couple modulating T cell functions. [Link]

  • ScienceDirect. (2005). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. [Link]

  • QIAGEN GeneGlobe. (n.d.). CCR5 Signaling in Macrophages. [Link]

  • PubMed Central. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NIH. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]

  • PubMed. (2007). Chemokine receptor CCR5: insights into structure, function, and regulation. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed. (2005). The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. [Link]

Sources

Application Notes & Protocols: Evaluating the 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine Scaffold in Anti-HIV Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global challenge of the HIV/AIDS pandemic, compounded by the emergence of drug-resistant viral strains, necessitates the continuous exploration of novel chemical scaffolds for next-generation antiretroviral therapies. Privileged structures, such as pyrazole and piperidine moieties, are frequently found in successful therapeutic agents due to their favorable pharmacological properties.[1][2] This guide focuses on the chemical scaffold 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine (CAS: 1177351-89-1), a compound that synergistically combines these two important heterocycles. We present the scientific rationale for investigating this scaffold, hypothesize its primary mechanism of action as an HIV entry inhibitor, and provide a comprehensive, step-by-step experimental workflow for its evaluation. These protocols are designed for researchers, medicinal chemists, and virologists engaged in early-stage anti-HIV drug discovery.

Introduction: The Rationale for a Pyrazole-Piperidine Scaffold

The HIV life cycle presents multiple validated targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease-mediated maturation.[3] While existing drugs are effective, the development of resistance remains a significant clinical hurdle. The exploration of novel molecular frameworks that can either inhibit these targets through new binding modes or act on entirely different viral processes is of critical importance.[4]

  • The Piperidine Moiety: The piperidine ring is a cornerstone of modern medicinal chemistry, notably in the context of HIV entry inhibition. Its three-dimensional structure and basic nitrogen atom are key pharmacophoric features for interacting with chemokine receptors like CCR5 and CXCR4, which act as essential co-receptors for HIV-1 entry into host T-cells.[5][6] The FDA-approved drug Maraviroc, a CCR5 antagonist, prominently features a substituted nitrogen-containing ring system, validating the utility of such structures in blocking the gp120-CCR5 interaction required for viral fusion.[7][8]

  • The Pyrazole Moiety: Pyrazole and its derivatives have demonstrated a remarkably broad spectrum of anti-HIV activity.[9] Different pyrazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, and entry inhibitors.[10][11][12] More recently, the FDA-approved drug Lenacapavir, a first-in-class capsid inhibitor, incorporates a fused pyrazole ring, highlighting the scaffold's versatility in targeting novel viral functions.[13]

The combination of these two privileged structures into a single molecule, This compound , presents a compelling starting point for a fragment-based or scaffold-hopping drug design strategy. Research on related pyrazole-piperidine cores has revealed compounds with potent, multi-target anti-HIV activity, capable of concurrently inhibiting both viral entry (via CCR5/CXCR4) and reverse transcription.[14][15] This potential for dual-mechanism action makes such scaffolds particularly attractive for developing drugs with a high barrier to resistance.

Hypothesized Mechanism of Action: HIV-1 Entry Inhibition

The primary hypothesis for the anti-HIV activity of the this compound scaffold is the allosteric antagonism of the CCR5 co-receptor. This mechanism prevents the entry of R5-tropic HIV-1 strains, which are predominant in early-stage infections.

The process of HIV-1 entry is a sequential, multi-step interaction:

  • Primary Binding: The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of a host immune cell (e.g., T-helper cell).

  • Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

  • Co-receptor Binding: The reconfigured gp120 then binds to either the CCR5 or CXCR4 chemokine receptor.

  • Fusion: This dual engagement triggers a final conformational change in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[8]

A CCR5 antagonist, such as the one hypothesized from our scaffold, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding event stabilizes an inactive conformation of the receptor, preventing its recognition by gp120 and thereby aborting the viral entry cascade before it can begin.

HIV_Entry_Inhibition cluster_cell Host T-Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. Fusion Trigger Scaffold Pyrazole-Piperidine Scaffold (CCR5 Antagonist) Scaffold->CCR5 Blocks Interaction

Figure 1: Hypothesized mechanism of HIV-1 entry inhibition by a CCR5 antagonist.

Experimental Screening Cascade

A logical, tiered approach is essential for efficiently evaluating a new chemical scaffold. The proposed workflow prioritizes a sensitive cell-based assay to detect broad antiviral activity, followed by specific mechanism-of-action and cytotoxicity studies to validate the initial hits.

Screening_Workflow start Obtain/Synthesize This compound & Analogues primary_screen Protocol 1: Primary Antiviral Screen (TZM-bl R5-tropic HIV-1) start->primary_screen cytotoxicity Protocol 3: Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity decision1 Potent Antiviral Activity? primary_screen->decision1 data_analysis Data Analysis: Calculate EC50, CC50, SI cytotoxicity->data_analysis moa_screen Protocol 2: Mechanism of Action (MOA) CCR5 Competitive Binding Assay decision1->moa_screen Yes stop_inactive Compound Inactive (Discard/Deprioritize) decision1->stop_inactive No decision2 Binds to CCR5? moa_screen->decision2 decision2->data_analysis Yes other_moa Investigate Alternative MOA (e.g., RT Inhibition, CXCR4) decision2->other_moa No stop_toxic Compound Too Toxic (Discard/Deprioritize) data_analysis->stop_toxic Low SI lead_dev Promising Hit: Proceed to Lead Optimization (SAR) data_analysis->lead_dev High SI & Confirmed MOA

Figure 2: A tiered experimental workflow for evaluating novel anti-HIV scaffolds.

Detailed Experimental Protocols

Protocol 1: Primary Cell-Based Antiviral Assay

Principle: This protocol uses TZM-bl cells, which are engineered HeLa cells expressing high levels of CD4, CCR5, and CXCR4. They also contain an integrated HIV-1 LTR-luciferase reporter cassette. Upon successful HIV-1 entry and Tat expression, the luciferase gene is activated, producing a quantifiable light signal. A reduction in signal in the presence of the compound indicates antiviral activity.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom, white-walled tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells into a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: A 24-hour incubation allows cells to adhere and form a healthy monolayer, ensuring consistent infection.

  • Compound Preparation: Perform serial dilutions of the test compound in complete DMEM. A typical starting range is 100 µM to 0.1 nM. Also prepare a "no-drug" vehicle control (DMSO equivalent) and "cell-only" controls.

  • Compound Addition: Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Add 100 µL of media to virus control and cell control wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

    • Causality Note: This pre-incubation step allows the compound to interact with its cellular target (e.g., bind to CCR5) prior to viral challenge, which is critical for entry inhibitors.

  • Viral Infection: Add 100 µL of diluted HIV-1 BaL (pre-titrated to yield ~200,000 Relative Light Units) to all wells except the "cell-only" controls. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Measurement: Remove 100 µL of supernatant from each well. Add 100 µL of luciferase reagent. Incubate for 2 minutes at room temperature, protected from light. Read the luminescence on a plate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells. Plot the results and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Protocol 2: CCR5 Competitive Binding Assay

Principle: This assay confirms that the compound's antiviral activity is mediated by direct interaction with the CCR5 receptor. It measures the ability of the test compound to displace a known, high-affinity labeled ligand for CCR5 (e.g., a fluorescently-labeled chemokine like CCL4/MIP-1β).

Materials:

  • HEK293 cells stably expressing CCR5

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Fluorescently-labeled CCR5 ligand (e.g., CCL4-AF647)

  • Unlabeled CCL4 (for positive control)

  • Test compound

  • 96-well black plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest CCR5-expressing HEK293 cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Compound Dilution: Prepare serial dilutions of the test compound and the unlabeled CCL4 in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cells to each well. Add 25 µL of the diluted test compound or control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Labeled Ligand Addition: Add 25 µL of the fluorescently-labeled CCL4 at a final concentration equal to its dissociation constant (Kd).

    • Causality Note: Using the ligand at its Kd ensures the assay is sensitive to competitive displacement.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Analyze the fluorescence intensity of the cells in each well using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of displacement caused by the test compound relative to the maximum displacement achieved with a saturating concentration of unlabeled CCL4. Determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial reductase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • TZM-bl cells (or another relevant cell line)

  • Complete DMEM

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom, clear plates

Procedure:

  • Cell Plating & Compound Addition: Follow steps 1-3 from Protocol 1, plating cells and adding the same range of compound concentrations. It is crucial to run this assay in parallel with the antiviral assay.

  • Incubation: Incubate for 48 hours (to match the duration of the antiviral assay).

    • Causality Note: Matching the incubation time ensures that the measured toxicity is relevant to the conditions under which antiviral activity was observed.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀).

Data Interpretation & Hypothetical Results

The ultimate goal of this initial screening is to identify compounds with high potency (low EC₅₀), low cytotoxicity (high CC₅₀), and a favorable Selectivity Index (SI = CC₅₀ / EC₅₀). An SI value >100 is generally considered promising for a screening hit.

Table 1: Hypothetical Screening Data for Pyrazole-Piperidine Analogues

Compound IDScaffold ModificationAntiviral EC₅₀ (nM) [HIV-1 BaL]Cytotoxicity CC₅₀ (µM) [TZM-bl]Selectivity Index (SI)CCR5 Binding IC₅₀ (nM)
Lead-001 This compound850>100>117920
Analogue-A 4-Fluorophenyl addition to Piperidine-N25>100>400030
Analogue-B Methyl group at Pyrazole C47580106785
Maraviroc Reference Compound2.1>50>23,8002.5

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Lead-001: Shows modest antiviral activity that correlates well with its CCR5 binding affinity, confirming the hypothesized mechanism. Its low cytotoxicity is a good starting point.

  • Analogue-A: The addition of a fluorophenyl group dramatically improves potency, likely by establishing key interactions within the CCR5 binding pocket. This is a promising direction for SAR.

  • Analogue-B: Shows slightly improved potency but with a narrower therapeutic window, suggesting this modification may introduce some off-target toxicity.

Conclusion

The this compound scaffold represents a rational and promising starting point for the development of novel anti-HIV agents. Its constituent heterocycles are well-validated in existing antiretroviral drugs. The protocols detailed in this guide provide a robust and logical framework for evaluating this scaffold, with a primary focus on its potential as a CCR5-mediated entry inhibitor. By systematically assessing antiviral potency, mechanism of action, and cytotoxicity, researchers can efficiently identify promising lead compounds for further optimization in the ongoing fight against HIV.

References

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • Kaur, R., et al. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Current Drug Delivery, 19. Available at: [Link]

  • Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. Available at: [Link]

  • Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Pyrazole Containing Anti-HIV Agents: An Update | Request PDF. Available at: [Link]

  • Zhan, P., et al. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Maraviroc. PubChem Compound Database. Retrieved from [Link]

  • Bentham Science. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Available at: [Link]

  • Fransen, M., et al. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(1). Available at: [Link]

  • Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. National Center for Biotechnology Information. Available at: [Link]

  • Pacheco, B., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 13(12). Available at: [Link]

  • ResearchGate. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. Available at: [Link]

  • Anilkumar, G., et al. (2009). Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15). Available at: [Link]

  • International Journal of FMCG and MR. (2024). A Computational Analysis of the Anti-HIV Pyrazole Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Maraviroc. Retrieved from [Link]

  • Chen, W., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ChemMedChem, 8(10). Available at: [Link]

  • Akter, J., & Al-Majid, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22). Available at: [Link]

  • An, J., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(5). Available at: [Link]

  • ResearchGate. (2014). Chemical structure of a maraviroc-a small-molecule allosteric CCR5.... Available at: [Link]

  • ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

  • Debnath, A. K., et al. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study With Piperidine- And Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22). Available at: [Link]

  • Lirias. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF. Available at: [Link]

  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights to navigate the common challenges encountered during the synthesis of pyrazole derivatives. This resource is structured to offer direct, actionable solutions to specific experimental issues, grounded in scientific principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered in pyrazole synthesis:

Q1: My pyrazole synthesis reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix it?

A1: Incomplete reactions are a frequent issue and can often be resolved by optimizing the reaction conditions. Consider the following:

  • Reaction Time and Temperature: Many pyrazole syntheses, particularly condensation reactions like the Knorr synthesis, may require extended reaction times or heating to proceed to completion. Monitor your reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe unreacted starting materials after a significant period, gradually increasing the temperature or employing microwave-assisted synthesis can often enhance the reaction rate and yield.[1]

  • Catalyst Choice: The nature and concentration of the catalyst are crucial. For the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is typically used to facilitate the formation of the hydrazone intermediate.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been demonstrated to improve yields and reaction rates.[1][2]

Q2: I'm observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is often due to side reactions or the presence of impurities in your starting materials. A significant challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[3][4] To minimize byproduct formation, ensure the purity of your starting materials and consider the following:

  • Regioselectivity: The formation of regioisomers can be influenced by steric and electronic factors of the reactants, as well as the reaction conditions. For a detailed guide on controlling regioselectivity, please refer to the Troubleshooting Guide section below.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving α,β-unsaturated ketones, Michael addition of a second hydrazine molecule can sometimes be a competing reaction.

Q3: How can I effectively purify my pyrazole product, especially from its regioisomer?

A3: Purification of pyrazoles can be challenging due to the similar polarities of the desired product and its byproducts.

  • Column Chromatography: This is a common method for separating pyrazole isomers. For basic pyrazole compounds that may streak on silica gel, deactivating the silica with triethylamine or using alumina can be effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Fractional crystallization can sometimes be employed to separate regioisomers.

  • Acid-Base Extraction: Unreacted hydrazine and other basic impurities can often be removed by washing the organic reaction mixture with a dilute aqueous acid solution.[5]

In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer: Controlling regioselectivity in the Knorr pyrazole synthesis is a classic challenge that hinges on directing the initial nucleophilic attack of the substituted hydrazine to a specific carbonyl group of the 1,3-dicarbonyl compound. The outcome is governed by a combination of steric hindrance, electronic effects, and reaction conditions.

Causality: The regioselectivity is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound towards the two different nitrogen atoms of the substituted hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.

Troubleshooting Protocol:

  • Analyze Your Substrates:

    • Electronic Effects: Identify the electronic nature of the substituents on your 1,3-dicarbonyl. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Steric Effects: Evaluate the steric bulk of the substituents. A sterically hindered carbonyl group will be less accessible to the nucleophilic hydrazine.

  • Optimize Reaction Conditions:

    • Solvent Selection: The polarity of the solvent can significantly influence the reaction's regioselectivity. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to favor the formation of one regioisomer over another, particularly when using aryl hydrazines.[6]

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Acid catalysis generally favors the initial condensation at the more reactive carbonyl. Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can help steer the reaction towards the desired isomer. In some cases, conducting the reaction under neutral or slightly basic conditions may alter the regiochemical outcome.

    • Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Workflow for Optimizing Regioselectivity:

G cluster_start Start: Mixture of Regioisomers cluster_solvent Solvent Screening cluster_catalyst Catalyst Optimization cluster_temp Temperature Control cluster_end Analysis start Characterize Regioisomer Mixture (NMR, LC-MS) solvent1 Run reaction in Ethanol start->solvent1 solvent2 Run reaction in DMF start->solvent2 solvent3 Run reaction in Toluene start->solvent3 catalyst1 Vary concentration of Acetic Acid solvent1->catalyst1 catalyst2 Test alternative acid catalysts (e.g., p-TsOH) solvent2->catalyst2 catalyst3 Explore base-catalyzed conditions solvent3->catalyst3 temp1 Run reaction at room temperature catalyst1->temp1 temp2 Run reaction at elevated temperature catalyst2->temp2 temp3 Run reaction at low temperature (e.g., 0°C) catalyst3->temp3 end Analyze Regioisomeric Ratio temp1->end temp2->end temp3->end

Caption: Workflow for optimizing regioselectivity in Knorr pyrazole synthesis.

Data Summary: Solvent and Catalyst Effects on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventCatalystRegioisomeric Ratio (Major:Minor)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolAcetic Acid~1:1[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineDMAcHCl98:2[6]
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolAcetic AcidMixture[3][4]
Issue 2: Low Yield in Pyrazole Synthesis from α,β-Unsaturated Ketones and Hydrazines

Question: I'm attempting to synthesize a pyrazole from an α,β-unsaturated ketone (chalcone derivative) and a hydrazine, but my yields are consistently low. What could be the problem?

Answer: The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[2][6] Low yields can arise from incomplete formation of the pyrazoline, inefficient oxidation, or competing side reactions.

Causality: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization to form the pyrazoline. The final and often rate-limiting step is the oxidation of the pyrazoline to the pyrazole.

Troubleshooting Protocol:

  • Ensure Complete Pyrazoline Formation:

    • Monitor the consumption of the starting materials by TLC. If the reaction is sluggish, consider increasing the reaction temperature or using a catalyst. Copper triflate has been reported to catalyze the initial condensation.[6]

  • Optimize the Oxidation Step:

    • In Situ Oxidation: If the oxidation is intended to occur in the same pot, ensure an appropriate oxidant is present. Molecular oxygen from the air can sometimes be sufficient, but this is often slow and inefficient.

    • Stepwise Oxidation: Isolate the pyrazoline intermediate first and then subject it to a separate oxidation step. This can provide better control and higher yields. Common oxidizing agents for this transformation include:

      • Iodine in the presence of a base.

      • Manganese dioxide (MnO₂).

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Experimental Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones:

G cluster_step1 Step 1: Pyrazoline Formation cluster_step2 Step 2: Oxidation reactants α,β-Unsaturated Ketone + Hydrazine pyrazoline Pyrazoline Intermediate reactants->pyrazoline Michael Addition & Cyclization pyrazole Pyrazole Product pyrazoline->pyrazole Aromatization oxidant Oxidizing Agent (e.g., I₂, MnO₂) oxidant->pyrazole

Caption: General workflow for the synthesis of pyrazoles from α,β-unsaturated ketones.

Issue 3: Purification Challenges - Removing Unreacted Hydrazine and Side Products

Question: My crude pyrazole product is contaminated with unreacted hydrazine and other polar impurities. How can I effectively purify it?

Answer: Removing polar impurities, especially excess hydrazine, is a common work-up challenge in pyrazole synthesis. Hydrazine is toxic and must be removed completely from the final product.

Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • A dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid) to protonate and extract the basic hydrazine into the aqueous layer.[5]

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

      • Brine (saturated aqueous NaCl) to remove dissolved water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • If the aqueous work-up is insufficient, column chromatography is the next step.

    • Stationary Phase: Standard silica gel is often effective. However, for basic pyrazoles that may interact strongly with the acidic silica, consider:

      • Treating the silica gel with a small amount of triethylamine before packing the column.

      • Using neutral or basic alumina as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal mobile phase will depend on the polarity of your specific pyrazole.

Troubleshooting Visualization: Work-up Procedure

G start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_acid Wash with Dilute Acid dilute->wash_acid wash_base Wash with NaHCO₃ (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product for further purification concentrate->end

Caption: A typical aqueous work-up procedure for pyrazole synthesis.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (2010).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2023). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and field-proven insights. Our focus is on developing a robust, safe, and scalable process.

Introduction: Understanding the Core Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, appears straightforward on paper. However, scaling this process reveals significant challenges related to regioselectivity, impurity profiles, and the handling of hazardous reagents. The primary transformation—the N-alkylation of pyrazole with a piperidine-ethyl electrophile—is the critical step where most issues arise. This guide provides a systematic approach to overcoming these hurdles.

Recommended Scalable Synthetic Pathway

While several synthetic routes exist, including the Mitsunobu reaction, direct N-alkylation using a tosylate or mesylate leaving group offers the best balance of scalability, cost-effectiveness, and safety. The Mitsunobu reaction, though effective at the bench, generates stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, which present significant purification challenges on a large scale.[1][2]

Our recommended pathway involves four key stages:

  • Piperidine Functionalization: Introduction of the hydroxyethyl side chain.

  • Piperidine Protection: Installation of a Boc-protecting group on the piperidine nitrogen.

  • Activation & Alkylation: Conversion of the alcohol to a good leaving group (tosylate) followed by the key N-alkylation of pyrazole.

  • Deprotection & Isolation: Removal of the Boc group and purification of the final product.

G cluster_0 Starting Materials cluster_1 Synthesis Workflow 4-Pyridineethanol 4-Pyridineethanol A 1. Hydrogenation & Boc Protection 4-Pyridineethanol->A H₂, PtO₂ (Boc)₂O Pyrazole Pyrazole C 3. N-Alkylation Pyrazole->C B 2. Tosylation A->B TsCl, Et₃N B->C Pyrazole, K₂CO₃ Acetonitrile D 4. Boc Deprotection C->D HCl in IPA E Final Product D->E Workup & Crystallization G Start Low Yield in Alkylation Step? Check_Base Is Base Sufficiently Strong/Soluble? Start->Check_Base Yes Check_Temp Is Reaction Temp Too High? (Elimination) Start->Check_Temp No Optimize_Base Action: Use PTC (TBAB) or screen other bases (e.g., Cs₂CO₃). Check_Base->Optimize_Base Check_LG Is the Leaving Group (e.g., Tosylate) Fully Formed? Check_Temp->Check_LG No Control_Temp Action: Lower Temp to 60-70°C. Monitor byproduct formation. Check_Temp->Control_Temp Yes Check_LG->Start Yes Verify_SM Action: Confirm SM purity and complete conversion via IPC. Check_LG->Verify_SM No

Caption: Troubleshooting decision tree for low yield.

Q3: My final product is difficult to purify. What are some scalable purification strategies to achieve >99.5% purity?

Causality: Impurities often stem from unreacted starting materials, the N2-isomer, or byproducts from side reactions. Column chromatography is not a viable option for multi-kilogram production. [3] Scalable Purification Workflow:

  • Aqueous Workup/Extraction: After the deprotection step, perform a series of pH-controlled extractions.

    • Step A (Acid Wash): Dissolve the crude product in a water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene. Wash with a dilute acid (e.g., 1M citric acid) to remove any remaining basic starting materials like pyrazole.

    • Step B (Product Extraction): Extract the desired product from the organic layer into an aqueous acid solution (e.g., 1-2M HCl). The protonated piperidine nitrogen makes the product water-soluble, leaving non-basic impurities behind in the organic layer.

    • Step C (Back-Extraction): Basify the aqueous layer carefully with NaOH or K₂CO₃ to a pH >12 and extract the free-based product back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Crystallization: This is the most effective method for achieving high purity on a large scale.

    • Solvent Screen: Perform a solvent screen to find a suitable system. A good system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while keeping impurities in the mother liquor. Common systems include isopropanol/heptane, ethyl acetate/heptane, or toluene.

    • Salt Formation: If the free base does not crystallize well, consider forming a salt (e.g., hydrochloride, fumarate). Salts often have better-defined crystal lattices and can significantly improve purity.

Frequently Asked Questions (FAQs)

Q: Should the piperidine nitrogen be protected during the N-alkylation of pyrazole?

A: Yes, absolutely. If the piperidine nitrogen is unprotected, it will compete with the pyrazole as a nucleophile, leading to the formation of undesired dimeric and oligomeric byproducts. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the alkylation and can be cleanly removed under acidic conditions.

Q: What are the Critical Process Parameters (CPPs) to monitor during the N-alkylation reaction?

A: The key CPPs are:

  • Temperature: Controls the rate of reaction versus the rate of byproduct formation (e.g., elimination).

  • Reagent Stoichiometry: The ratio of the piperidine electrophile to pyrazole and base is crucial for driving the reaction to completion.

  • Agitation Rate: In a heterogeneous mixture (with K₂CO₃), the agitation rate directly impacts the reaction kinetics.

  • Reaction Time: Monitor by HPLC to avoid prolonged heating after the reaction is complete, which can lead to degradation.

Q: How can I handle the tosyl chloride used in Step 2 safely on a large scale?

A: Tosyl chloride is a corrosive solid. Use appropriate personal protective equipment (PPE), including respiratory protection. The addition should be done in a controlled manner to manage the exotherm from the reaction with the alcohol and triethylamine. Ensure the reactor is properly vented.

Quantitative Data & Impurity Management

Table 1: Comparison of Typical N-Alkylation Conditions

ParameterCondition A (Lab Scale)Condition B (Pilot Scale, Recommended)Rationale for Change
Electrophile N-Boc-4-(2-bromoethyl)piperidineN-Boc-4-(2-tosyloxyethyl)piperidineTosylate is more reactive and crystalline, aiding purification.
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)K₂CO₃ is significantly safer and easier to handle on a large scale. [4]
Solvent Anhydrous DMFAcetonitrileAcetonitrile has a lower boiling point and is generally easier to remove during workup.
Temperature 25 - 50 °C75 - 80 °C (Reflux)Higher temperature is needed to compensate for the less reactive base.
Additive NoneTetrabutylammonium Bromide (TBAB, ~5 mol%)Acts as a phase-transfer catalyst to improve reaction rate with K₂CO₃.
Typical Yield ~85%~80-90%Comparable yield with a much-improved safety and operational profile.

Table 2: Common Process Impurities and Control Strategies

Impurity NameStructureOriginControl Strategy
N2-IsomerPyrazole alkylated at N2Non-regioselective alkylationOptimize reaction temperature and base selection. Purge via crystallization.
Unreacted PyrazoleStarting MaterialIncomplete reactionUse a slight excess of the electrophile (1.05-1.1 eq). Remove during acidic wash.
VinylpiperidineElimination byproductHigh reaction temperatureMaintain strict temperature control (<80°C). Monitor reaction closely.
Dimeric ImpurityPiperidine N-alkylationIncomplete Boc protectionEnsure complete protection of piperidine nitrogen before the tosylation step.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole with N-Boc-4-(2-tosyloxyethyl)piperidine (Step 3)

This protocol is a representative scalable procedure.

  • Reactor Setup: Charge a clean, dry reactor with N-Boc-4-(2-tosyloxyethyl)piperidine (1.0 eq), pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add acetonitrile (approx. 8-10 volumes relative to the tosylate).

  • Reaction: Begin vigorous agitation and heat the mixture to reflux (approx. 78-82°C).

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by HPLC, checking for the disappearance of the starting tosylate. Typical reaction time is 12-24 hours.

  • Workup (Initial): Once the reaction is complete, cool the mixture to ambient temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Solvent Swap: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. The crude product can then be taken into the next deprotection step or purified further if necessary.

Protocol 2: Boc Deprotection and Product Isolation (Step 4)

  • Deprotection: Dissolve the crude Boc-protected intermediate from the previous step in isopropanol (IPA, ~5 volumes). Add a solution of HCl in IPA (4-5 eq) in a controlled manner, as the reaction is exothermic. Stir at ambient temperature until the deprotection is complete (monitor by HPLC).

  • Crystallization of Salt: The product hydrochloride salt will likely precipitate from the IPA. Cool the slurry to 0-5°C and stir for several hours. Filter the solid, wash with cold IPA, and dry under vacuum. This provides the product as its HCl salt.

  • Free-Basing (Optional): If the free base is required, dissolve the HCl salt in water, basify with 50% NaOH to pH >12, and extract with a suitable solvent like dichloromethane. Dry the organic layer, filter, and concentrate to obtain the final product as an oil or solid. Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

References

Sources

Validation & Comparative

A Comparative Benchmark: Evaluating 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine Against Established HIV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV), the exploration of diverse chemical scaffolds is paramount. The emergence of drug-resistant viral strains necessitates a continuous pipeline of inhibitors with unique mechanisms of action and improved potency.[1][2] This guide provides a comprehensive benchmark of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine, a representative of the promising pyrazole-piperidine class of compounds, against well-established HIV inhibitors. While direct experimental data for this specific molecule is emerging, we will draw upon published data for structurally related pyrazole derivatives to forecast its potential efficacy and guide future research.[1][3][4]

This document is intended for researchers, scientists, and drug development professionals actively engaged in antiviral research. We will delve into the mechanistic underpinnings of various HIV inhibitor classes, present comparative efficacy data, and provide detailed protocols for the foundational assays required to validate novel compounds.

The Rationale for Novel Scaffolds: The Case for Pyrazole Derivatives

The current antiretroviral therapy (ART) landscape is dominated by several classes of drugs, each targeting a specific stage of the HIV life cycle.[5][6] These include Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).[5][7][8] While highly effective, the long-term use of these drugs can be compromised by the development of resistance.[9]

The pyrazole scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[4][10] In the context of HIV, pyrazole derivatives have demonstrated the ability to inhibit viral replication through multiple mechanisms, including acting as NNRTIs, protease inhibitors, and even entry inhibitors.[1][3] This multi-target potential underscores the value of exploring compounds like this compound as next-generation antiretrovirals.

A Mechanistic Showdown: How HIV Inhibitors Work

Understanding the mechanism of action is critical for rational drug design and for predicting potential synergies or cross-resistance. The following diagram illustrates the HIV life cycle and the points of intervention for major drug classes.

HIV_Lifecycle cluster_cell Host CD4+ Cell ReverseTranscription 2. Reverse Transcription Viral RNA->ReverseTranscription Integration 3. Integration Viral DNA->Integration Integration into Host DNA TranscriptionTranslation 4. Replication Provirus->TranscriptionTranslation AssemblyBudding 5. Assembly & Budding Viral Proteins->AssemblyBudding HIV Virion HIV Virion Entry 1. Binding & Fusion HIV Virion->Entry Entry->Viral RNA Viral RNA Released ReverseTranscription->Viral DNA Integration->Provirus Integration into Host DNA TranscriptionTranslation->Viral Proteins Mature Virion Mature Virion AssemblyBudding->Mature Virion NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Tenofovir, Efavirenz) Potential Target for Pyrazoles NRTIs_NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Darunavir) Potential Target for Pyrazoles PIs->AssemblyBudding Inhibit Maturation EntryInhibitors EntryInhibitors EntryInhibitors->Entry Experimental_Workflow Start Start Cell_Culture 1. Culture CD4+ T-cell line (e.g., MT-4 cells) Start->Cell_Culture Compound_Prep 2. Prepare serial dilutions of This compound and control inhibitors Cell_Culture->Compound_Prep Infection 3. Infect cells with HIV-1 in the presence of test compounds Compound_Prep->Infection Incubation 4. Incubate for 4-5 days Infection->Incubation Harvest 5. Harvest cell supernatant and remaining cells Incubation->Harvest p24_Assay 6a. p24 Antigen ELISA on supernatant Harvest->p24_Assay MTT_Assay 6b. MTT Assay on remaining cells Harvest->MTT_Assay Data_Analysis 7. Calculate EC₅₀, CC₅₀, and Therapeutic Index p24_Assay->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of anti-HIV compounds.

Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication. [11][12] Materials:

  • HIV-1 p24 antigen ELISA kit (commercially available)

  • CD4+ T-cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compound (this compound) and control inhibitors

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compound and control inhibitors. Add 50 µL of each dilution to the appropriate wells. Include wells with cells only (negative control) and cells with virus only (positive control).

  • Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to each well (except the negative control). The amount of virus should be optimized to yield a robust p24 signal after 4-5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 analysis.

  • ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. [13]This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development. [14]7. Data Analysis: Measure the absorbance at 450 nm using a microplate reader. [15]Construct a dose-response curve by plotting the percentage of p24 inhibition against the compound concentration. Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell viability. [16][17]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [18] Materials:

  • Cells from the antiviral assay (or a parallel plate set up without virus)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Preparation: After collecting the supernatant for the p24 assay, carefully remove any remaining medium from the cell pellets. Alternatively, a parallel plate can be set up with the same cell and compound concentrations but without the virus.

  • MTT Addition: Add 10 µL of MTT solution to each well. [19]3. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [19]5. Absorbance Reading: Mix the contents of the wells thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of cell viability against the compound concentration. Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The pyrazole-piperidine scaffold, represented here by this compound, holds potential as a source of novel anti-HIV agents. While preliminary data on related compounds suggest that further optimization is needed to achieve the potency of currently approved drugs, the favorable cytotoxicity profiles are encouraging. [1]The multi-target capabilities of pyrazole derivatives could be a significant advantage in overcoming drug resistance. [3] Future research should focus on synthesizing and evaluating a library of this compound analogs to establish a clear structure-activity relationship (SAR). Lead compounds should then be tested against a panel of drug-resistant HIV-1 strains to assess their resilience. By employing the rigorous benchmarking protocols outlined in this guide, the true therapeutic potential of this promising class of compounds can be elucidated.

References

  • National Center for Biotechnology Information. (2017). Protease Inhibitors (HIV) - LiverTox. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Semenya, S., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Containing Anti-HIV Agents: An Update | Request PDF. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). A Computational Analysis of the Anti-HIV Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1004. Retrieved from [Link]

  • National HIV Curriculum. (2024, June 7). Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • Hasudungan, A. (2022, November 14). Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects) [Video]. YouTube. Retrieved from [Link]

  • StatPearls. (2023). HIV Antiretroviral Therapy. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1995). In vitro assessment of compounds for anti-HIV activity. Methods in Molecular Medicine, 1, 387-397. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. Viruses, 13(7), 1361. Retrieved from [Link]

  • ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]

  • PubMed Central. (2018). Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication. Current Pharmaceutical Design, 24(27), 3163–3183. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-HIV Antivirals. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Retrieved from [Link]

  • Oxford Academic. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 577–588. Retrieved from [Link]

  • StatPearls. (2023). Reverse Transcriptase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Synthesis, Structure, and In Vitro Anti-HIV Activity of New Pyrazole, 1,2,4-Thiadiazole, and 1,2,4-Triazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 778-791. Retrieved from [Link]

  • PubMed Central. (2019). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 18(1), 306–318. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • International Association of Providers of AIDS Care. (n.d.). How NRTIs Work. Retrieved from [Link]

  • CHÉOS. (2020, October 16). Research comparing HIV medications set to change international recommendations. Retrieved from [Link]

  • Cleveland Clinic. (2023, March 24). Protease Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2003). p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection. Journal of Clinical Microbiology, 41(1), 107–110. Retrieved from [Link]

  • IT Medical Team. (2022). Evaluation of a Rapid in vitro Diagnostic Test Device for HIV 1.2 Rapid Test Kits. International Journal of Medical Laboratory, 16(5), 945. Retrieved from [Link]

  • Clinical Info .HIV.gov. (2024, September 12). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]

  • MDPI. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Molecules, 27(23), 8443. Retrieved from [Link]

  • Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Healthline. (n.d.). HIV: Guide to Protease Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Benchmarking compound activity prediction for real-world drug discovery applications. Nature Communications, 13, 6745. Retrieved from [Link]

  • IAVI. (2021, May 4). The future of antibody-based HIV prevention. Retrieved from [Link]

  • SciTechDaily. (2018, July 26). Newly Developed Compounds Maintain Anti-HIV Activity Better Than FDA-Approved Medications. Retrieved from [Link]

  • PubMed Central. (2025). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Institutes of Health. (2011). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current Pharmaceutical Design, 17(10), 966–978. Retrieved from [Link]

  • Aidsmap. (2024, April 11). Types of antiretroviral medications. Retrieved from [Link]

  • BioChain Institute. (n.d.). HIV-1 p24 Elisa Assay (Z7040001). Retrieved from [Link]

  • WebMD. (2024, November 11). Protease Inhibitors: What Are They, and How Effective Are They at Treating HIV?. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.